Xylariolide D
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1235861-26-3 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
5-(1-hydroxybutyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C10H14O3/c1-3-4-9(11)8-5-6-10(12)13-7(8)2/h5-6,9,11H,3-4H2,1-2H3 |
InChI Key |
QKUSWZPEWDLILF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(OC(=O)C=C1)C)O |
Origin of Product |
United States |
Natural Occurrence and Producer Organisms
Fungal Species Isolates Producing Xylariolide D
Penicillium crustosum Strains
Multiple strains of Penicillium crustosum have been identified as producers of this compound. Among these are the strains PRB-2, SSt12, and G10. mdpi.comnih.gov The strain PRB-2 is notably a marine fungus, having been isolated from deep-sea sediment in Prydz Bay, Antarctica. mdpi.comnih.govresearchgate.net The production of this compound in P. crustosum has been confirmed through genetic and metabolic analysis. researchgate.netdntb.gov.ua This species is recognized for its ubiquitous nature, commonly found in various environments including soil and as a contributor to food spoilage. nih.govnih.govoup.com
Xylaria sp. Strains
The strain Xylaria sp. NCY2 is a confirmed producer of this compound. researchgate.netresearchgate.net This particular fungus was isolated as an endophyte from the medicinal plant Torreya jackii. researchgate.netnih.govresearchgate.net The genus Xylaria is well-documented for its ability to produce a wide array of bioactive secondary metabolites. purdue.eduontosight.aiscilit.com These fungi often live as endophytes within plant tissues or as saprotrophs, playing a crucial role in the decomposition of wood. purdue.eduplos.orgresearchgate.netpensoft.net
Neodidymelliopsis sp. Strains
This compound has been isolated from Neodidymelliopsis sp., specifically from the strain designated as ICMP 11463. researchgate.netresearchgate.net This strain is part of the International Collection of Microorganisms from Plants (ICMP), which is maintained in New Zealand. researchgate.netnih.gov Species within the Neodidymelliopsis genus are found in various habitats; they can be plant pathogens, causing leaf and stem lesions, or exist in soil and aquatic environments. ontosight.aiontosight.aimycosphere.orgpensoft.net Some have been isolated from native plants in Australia and as part of the mycobiome in Iranian citrus orchards. mycosphere.orgdpi.qld.gov.au
Dictyosporium digitatum Strains
Dictyosporium digitatum is another fungal species from which this compound has been isolated. researchgate.netresearchgate.net This fungus was identified from a soil sample. frontiersin.orgdovepress.comnih.govnih.gov The genus Dictyosporium is typically saprobic, obtaining nutrients from non-living organic matter. ontosight.ai Its species are commonly found worldwide on decaying wood and plant litter in both terrestrial and freshwater habitats. mdpi.comfungaldiversity.orgnih.govpensoft.net
The fungal producers of this compound inhabit a remarkably broad spectrum of ecological settings, highlighting the adaptability of these microorganisms. The isolation of producing strains from such varied environments as deep-sea Antarctic sediment (Penicillium crustosum PRB-2), the internal tissues of medicinal plants (Xylaria sp. NCY2), and terrestrial soil (Dictyosporium digitatum) demonstrates the widespread distribution of the genetic pathways for the synthesis of this compound. mdpi.comresearchgate.netfrontiersin.org
Fungi play essential ecological roles as decomposers, pathogens, and endosymbionts. purdue.eduontosight.aiplos.org Penicillium species are known for their roles as decomposers in numerous environments, from soil to marine ecosystems. oup.comresearchgate.net Xylaria species are significant decomposers of organic matter, particularly wood, and also form symbiotic endophytic relationships with a wide variety of plants. purdue.eduplos.orgresearchgate.net The Didymellaceae family, which includes Neodidymelliopsis, encompasses many plant-associated species, as well as those found in soil and extreme environments. ontosight.aipensoft.net Similarly, Dictyosporium species are key saprobes in the nutrient cycle, breaking down dead plant material in both land and aquatic systems. mdpi.comnih.gov The production of secondary metabolites like this compound is a key feature of the competitive and adaptive strategies these fungi employ to thrive in their respective ecological niches.
Data Tables
Table 1: Fungal Producers of this compound
| Genus/Species | Strain | Isolation Source |
|---|---|---|
| Penicillium crustosum | PRB-2 | Deep-sea sediment (Prydz Bay, Antarctica) mdpi.comnih.gov |
| SSt12 | Not specified mdpi.comnih.gov | |
| Xylaria sp. | NCY2 | Endophyte from Torreya jackii researchgate.netnih.govresearchgate.net |
| Neodidymelliopsis sp. | ICMP 11463 | From ICMP culture collection researchgate.netnih.gov |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| (2E)-cillifuranone |
| (2Z)-cillifuranone |
| N-(5-hydroxypentyl)acetamide |
| Pachybasin |
| Prethis compound |
| Taiwapyrone |
Biosynthetic Pathway Elucidation
Polyketide Origin and Precursors
Xylariolide D is classified as a polyketide, a large and structurally diverse group of secondary metabolites. nih.gov Fungal polyketides are assembled by large, multifunctional enzymes known as polyketide synthases (PKSs) from simple acyl-CoA building blocks, such as acetyl-CoA and malonyl-CoA. nih.govresearchgate.net
To confirm the polyketide origin of this compound and to trace the assembly of its carbon skeleton, feeding studies using ¹³C-labeled precursors were conducted. nih.gov Cultures of P. crustosum were supplemented with [2-¹³C] acetate (B1210297) and [1,2-¹³C] acetate. nih.gov Subsequent analysis of the isolated this compound and its precursor, prethis compound, via ¹³C-NMR spectroscopy unequivocally demonstrated the incorporation of five acetate units into their structures. nih.gov
Table 1: Results of ¹³C-Labeling Studies on this compound Biosynthesis
| Labeled Precursor | Experimental Approach | Key Finding | Citation |
|---|---|---|---|
| [2-¹³C] Acetate | Feeding of P. crustosum culture followed by ¹³C-NMR analysis of isolated compounds. | Confirmed the incorporation of five acetate units into the backbone of this compound and prethis compound. | nih.gov |
Biosynthetic Gene Cluster Identification
The genes responsible for the biosynthesis of a fungal secondary metabolite are typically located together in the genome in a functional unit known as a biosynthetic gene cluster (BGC). studiesinmycology.org The BGC for this compound was successfully identified in P. crustosum. nih.gov
The identification of the this compound BGC was accomplished through genome mining of P. crustosum PRB-2, a marine fungus isolated from deep-sea sediment. nih.gov Bioinformatic analysis using tools like antiSMASH predicted the presence of numerous putative BGCs. nih.gov Researchers focused on a previously uncharacterized, or "silent," cluster, which they termed the xil cluster. nih.gov This cluster was also found to have an orthologous BGC in Penicillium rubens. nih.gov
The strategy involved a combination of bioinformatic prediction and subsequent genetic manipulation to activate the silent cluster and identify its product. nih.govnih.gov This approach has become a powerful tool for discovering new natural products and elucidating their biosynthetic pathways. ucla.edu
The xil gene cluster in P. crustosum consists of three key genes: xilA, xilB, and xilC. nih.gov Through gene activation in the native host and heterologous expression in Aspergillus nidulans, the functions of these genes were determined. nih.gov
xilA : This gene encodes the core enzyme of the pathway, a highly reducing polyketide synthase (HR-PKS). nih.gov XilA is responsible for assembling the polyketide backbone from acetate units and for catalyzing the unique chain-branching reaction that forms the 5-alkyl-6-methyl-2-pyrone scaffold of the precursor, prethis compound. nih.gov Activation of xilA led to a significant increase in the production of this compound. nih.gov
xilC : This gene codes for a cytochrome P450 monooxygenase. nih.gov The enzyme XilC acts as a tailoring enzyme, catalyzing the final step in the biosynthesis. It performs a hydroxylation of the direct PKS product, prethis compound, to yield the final compound, this compound. nih.govnih.gov
xilB : Bioinformatic analysis identified xilB as encoding a fungal-specific transcription factor. nih.gov While activation of xilB did lead to a slight increase in this compound production, its effect was significantly less pronounced than the activation of xilA, suggesting it has a lesser role in the regulation of the cluster under laboratory conditions. nih.gov
The research demonstrated that only two enzymes, the PKS (XilA) and the P450 monooxygenase (XilC), are required for the complete biosynthesis of this compound from simple precursors. nih.govnih.gov
Table 2: Genes in the this compound (xil) Biosynthetic Gene Cluster
| Gene Name | Encoded Protein | Proposed Function | Citation |
|---|---|---|---|
| xilA | Highly Reducing Polyketide Synthase (HR-PKS) | Assembles the polyketide backbone and catalyzes a chain branching reaction to form prethis compound. | nih.gov |
| xilC | Cytochrome P450 Monooxygenase | Catalyzes the final hydroxylation step, converting prethis compound to this compound. | nih.gov |
Enzymatic Mechanisms of Biosynthesis
The formation of this compound involves a short and efficient pathway centered around the remarkable functionality of its core PKS enzyme. nih.gov
The key enzyme, XilA, is a Type I iterative, highly reducing polyketide synthase (HR-PKS). nih.govresearchgate.net Fungal Type I PKSs are large, multifunctional enzymes that contain a series of catalytic domains within a single polypeptide chain. nih.gov The domain architecture of XilA includes a ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), enoylreductase (ER), ketoreductase (KR), and an acyl carrier protein (ACP) domain. nih.gov
The "highly reducing" designation refers to the full set of reductive domains (DH, ER, KR) that can act on the growing polyketide chain, similar to fatty acid synthases. researchgate.net The most unusual feature of XilA is its ability to catalyze a vinylogous chain branching reaction. nih.gov During the biosynthesis, the linear polyketide chain is branched by the addition of an acetyl unit, a rare mechanism for a fungal PKS. nih.gov The process concludes with the release of the product, prethis compound, through the formation of the 2-pyrone ring. nih.govresearchgate.net
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Prethis compound |
| Acetyl-CoA |
Role of Tailoring Enzymes (e.g., Cytochrome P450-catalyzed hydroxylation)
The biosynthesis of this compound involves crucial modifications to a core polyketide structure by tailoring enzymes. nih.gov Research has demonstrated that the final step in the formation of this compound is a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase. nih.govnih.gov This enzyme, encoded by the gene xilC, converts the immediate precursor, prethis compound (also known as 5-butyl-6-methyl-2H-pyran-2-one), into the final this compound molecule. nih.gov
The function of this enzyme was confirmed through feeding experiments. nih.gov When prethis compound was administered to a culture of Aspergillus nidulans engineered to overexpress the xilC gene, it was almost completely converted to this compound. nih.gov This provides definitive proof that the cytochrome P450 enzyme XilC is responsible for the hydroxylation of the side chain on the pyrone ring. nih.gov The entire biosynthesis from basic precursors requires only two key enzymes: the polyketide synthase that forms the precursor and the XilC cytochrome P450 for the final tailoring step. nih.govnih.gov
| Enzyme | Gene | Function |
| Cytochrome P450 | xilC | Catalyzes the hydroxylation of prethis compound to form this compound. nih.gov |
Proposed Chain Branching Reactions during Polyketide Formation
The formation of this compound's backbone is not a straightforward linear assembly of acyl units. nih.gov Studies involving feeding with ¹³C-labeled precursors have provided strong evidence for a chain branching reaction during the polyketide synthesis, a process catalyzed by a highly reducing polyketide synthase (HR-PKS). nih.govnih.gov
The proposed mechanism suggests that during the elongation of the polyketide chain, the HR-PKS, encoded by the gene xilA, catalyzes the addition of an acetyl unit, which creates a branch. nih.gov Specifically, isotope labeling experiments confirmed that the methyl group at the 2-pyrone ring originates from acetate, supporting the hypothesis of this branching event rather than a typical methylation reaction by a methyltransferase domain. nih.gov Following the chain branching and elongation, the molecule is released from the enzyme through the formation of a 2-pyrone ring, accompanied by the elimination of water. nih.gov
Genetic Manipulation and Heterologous Expression Studies
The elucidation of the this compound biosynthetic pathway was made possible through a combination of genome mining and advanced genetic manipulation techniques. nih.govnih.gov These approaches were used to identify and functionally prove the roles of the genes within the responsible biosynthetic gene cluster (BGC), named the xil cluster. nih.govnih.gov
Gene Activation in Native Hosts
To uncover the function of the silent xil gene cluster in its native producer, Penicillium crustosum, researchers employed gene activation strategies. nih.gov By activating the core polyketide synthase gene, xilA, a significant accumulation of this compound and its precursor, prethis compound, was observed. nih.gov This approach yielded a much higher production of the final compound compared to the activation of other genes in the cluster. nih.gov Activation of a putative transcription factor gene, xilB, was also performed, but it resulted in only a slight increase in this compound production, suggesting it has a minor regulatory role. nih.gov
Expression in Heterologous Fungal Systems (e.g., Aspergillus nidulans)
A key strategy for confirming the function of the xil gene cluster was its expression in a well-characterized heterologous host, Aspergillus nidulans. nih.govnih.gov This method is particularly useful for studying BGCs that are silent or expressed at low levels in their native organism. nih.gov The successful expression of the xil cluster in A. nidulans led to the formation of the 6-methyl-2-pyrone derivative, this compound, directly linking the gene cluster to the product. nih.govnih.gov Furthermore, individual genes, such as xilC, were expressed in A. nidulans to confirm their specific roles in the pathway through targeted feeding experiments. nih.gov
Functional Proof of Biosynthetic Genes
Functional proof for the genes involved in this compound biosynthesis was established through a series of targeted experiments. nih.govnih.gov
PKS Gene (xilA): Activation of xilA in the native P. crustosum and its heterologous expression in A. nidulans resulted in the production of the core pyrone structure, prethis compound, confirming its role as the backbone-synthesizing enzyme. nih.gov
Cytochrome P450 Gene (xilC): Heterologous expression of xilC in an A. nidulans strain followed by the addition of prethis compound to the culture medium demonstrated the efficient conversion of the precursor to this compound. nih.gov This experiment unequivocally proved that XilC is the hydroxylase that completes the biosynthesis. nih.gov
These genetic studies concluded that only two genes, xilA and xilC, are necessary for the complete biosynthesis of this compound. nih.govnih.gov
| Gene | Encoded Enzyme/Protein | Host Organism for Study | Method | Finding |
| xilA | Polyketide Synthase (PKS) | Penicillium crustosum | Gene Activation | Led to high-yield production of this compound and Prethis compound. nih.gov |
| xilB | Putative Transcription Factor | Penicillium crustosum | Gene Activation | Slightly increased this compound production. nih.gov |
| xil cluster | Biosynthetic Gene Cluster | Aspergillus nidulans | Heterologous Expression | Confirmed the cluster is responsible for this compound formation. nih.govnih.gov |
| xilC | Cytochrome P450 | Aspergillus nidulans | Heterologous Expression & Feeding Study | Proved XilC hydroxylates prethis compound to form this compound. nih.gov |
Regulatory Mechanisms of this compound Biosynthesis
The investigation into the xil gene cluster in P. crustosum provided initial insights into the regulation of this compound production. nih.gov Bioinformatic analysis identified a gene within the cluster, xilB, that encodes a putative fungal-specific transcription factor. nih.gov
However, experimental results showed that the activation of xilB had a minimal impact on the production of this compound. nih.gov In contrast, activating the main biosynthetic gene, the PKS-encoding xilA, led to a significantly higher yield. nih.gov This suggests that the specific transcription factor XilB has a less influential role in the regulation of the cluster under the tested conditions. nih.gov Researchers speculate that the xil gene cluster may be primarily controlled by broader systems, such as the global regulation of secondary metabolism within the fungus, rather than by this single, cluster-specific transcription factor. nih.gov
Structural Characterization and Stereochemistry
Advanced Spectroscopic Methodologies for Structural Determination
The elucidation of Xylariolide D's planar structure has been achieved through the application of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
A comprehensive suite of NMR experiments, including ¹H-NMR, ¹³C-NMR, Heteronuclear Multiple Bond Correlation (HMBC), Heteronuclear Single Quantum Coherence (HSQC), and Correlation Spectroscopy (COSY), has been instrumental in piecing together the molecular framework of this compound. nih.govnih.govresearchgate.netdntb.gov.uaresearchgate.netresearchgate.net These analyses have confirmed the presence of a 6-methyl-2-pyrone derivative. dntb.gov.ua
The interpretation of NMR spectra, coupled with comparisons to existing literature data, has been pivotal in confirming the identity of this compound. nih.gov Key correlations observed in HMBC and HSQC spectra have been crucial for establishing the connectivity of the atoms within the molecule. nih.gov
¹H-NMR Data for this compound
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4 | 7.51 | d | 9.4 |
| H-3 | 6.23 | d | 9.4 |
| H-1' | 4.65 | t | 6.7 |
Source: mdpi.com
¹³C-NMR Data for this compound
| Carbon | Chemical Shift (δ) in ppm |
|---|---|
| C-3 | 117.0 |
| C-5 | 153.0 |
| C-8 | 23.0 |
| C-10 | 14.0 |
| C-11 | 19.0 |
Source: nih.gov
Mass Spectrometry (MS) Analysis
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been employed to determine the elemental composition of this compound. researchgate.netresearchgate.net This technique provides a highly accurate mass measurement, which in turn allows for the determination of the compound's molecular formula. For instance, a sodium adduct ion [M+Na]⁺ has been observed, corroborating the molecular weight and formula derived from NMR data. nih.gov LC-MS analysis has also been utilized to identify this compound in fungal extracts, detecting its [M+H]⁺ ion at m/z 183.1019. nih.gov
Determination of Absolute Configuration
Beyond the planar structure, defining the specific spatial arrangement of atoms, or absolute configuration, is critical. This has been accomplished for this compound through chiroptical spectroscopy and chemical derivatization techniques. nih.govnih.govresearchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD))
Electronic Circular Dichroism (ECD) spectroscopy has been a key tool in assigning the absolute stereochemistry of this compound. nih.govnih.govresearchgate.net The experimental ECD spectrum of the natural compound is compared with theoretically calculated spectra for possible stereoisomers. The close correlation between the experimental and a specific calculated spectrum allows for the confident assignment of the absolute configuration. nih.gov This method has been used to confirm the stereochemistry of this compound. nih.gov
Chemical Derivatization for Stereochemical Analysis (e.g., Mosher's ester analysis)
Mosher's ester analysis is a chemical derivatization method used to determine the absolute configuration of chiral alcohols. nih.govresearchgate.net This technique involves reacting the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. By analyzing the differences in the ¹H-NMR chemical shifts of these esters, the absolute configuration of the alcohol center can be deduced. This method has been successfully applied to determine the stereochemistry of this compound. nih.govresearchgate.netresearchgate.net
Stereochemical Features of this compound (e.g., S-Configuration)
Through the combined application of the aforementioned techniques, the absolute configuration of the stereocenter in this compound has been determined. nih.govnih.govresearchgate.net Specifically, Mosher's ester analysis established the (6S)-configuration for this compound. nih.govresearchgate.net This finding has been further supported by ECD analysis, which also confirmed the S-configuration. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Models
Antimicrobial Activities (In Vitro Studies)
Research into the antimicrobial properties of Xylariolide D has been conducted as part of broader screenings of fungal metabolites.
Antifungal and Anti-Candida Activities (e.g., against C. albicans)
Screenings of various compounds isolated from Xylaria species have been performed to assess their antifungal potential. However, based on the available scientific literature, there is no specific data reporting that this compound possesses antifungal or anti-Candida activity against Candida albicans. researchgate.net
Cytotoxic Activities (In Vitro Cell Line Models)
This compound has been evaluated for its potential to inhibit the growth of various cancer cell lines in vitro.
Activity against Specific Cancer Cell Lines (e.g., MDA-MB-231, MCF-7, B16, HepG2, HCT116, HT29, HeLa)
Studies have shown that this compound exhibits cytotoxic effects against several human cancer cell lines. An investigation into secondary metabolites from endophytic fungi found that this compound, along with its analogs, was evaluated against MCF-7 (breast cancer), B16 (melanoma), and HepG2 (liver cancer) cell lines. frontiersin.org This study noted that several of the tested compounds, including this compound, displayed strong inhibitory activity. frontiersin.org
Data for the cytotoxic activity of this compound against MDA-MB-231, HCT116, HT29, and HeLa cell lines were not available in the reviewed sources.
Table 1: Reported Cytotoxic Activities of this compound
| Cell Line | Cancer Type | Result |
|---|---|---|
| MCF-7 | Breast Cancer | Reported inhibitory activity frontiersin.org |
| B16 | Melanoma | Reported inhibitory activity frontiersin.org |
| HepG2 | Liver Cancer | Reported inhibitory activity frontiersin.org |
Mechanistic Insights from Cell-Based Assays (e.g., enzyme inhibition in vitro)
While the precise mechanism of this compound's cytotoxic activity has not been fully elucidated, research has provided insight into its biosynthesis. The creation of this compound in the fungus Penicillium crustosum involves a specific biosynthetic gene cluster. mdpi.com Two key enzymes are required: a highly reducing polyketide synthase (PKS) and a cytochrome P450 enzyme that performs a hydroxylation step to produce the final compound. mdpi.commdpi.com
There is no available data from the searched literature regarding the inhibition of specific enzymes by this compound as a mechanism for its biological activity.
Ecological Functions and Chemoprotective Roles in Fungal Systems
Secondary metabolites produced by fungi often serve critical ecological purposes, including defense and competition. This compound is produced by endophytic fungi, which live in symbiotic relationships within plant tissues. frontiersin.org These fungi can produce bioactive compounds to help their host plants withstand extreme environmental conditions. frontiersin.org
Research has demonstrated that this compound and its related compounds exhibit phytotoxic activity against certain plants, such as foxtail. frontiersin.org This suggests that this compound may function as an allelopathic agent, inhibiting the growth of competing plant species in the surrounding environment. This role would provide a competitive advantage to the host plant and, by extension, to the fungus itself. Such chemical defense mechanisms are crucial for the survival and nutrient cycling roles that fungi like Xylaria species play in their ecosystems. researchgate.net
Unraveling Molecular Mechanisms of Action at the Cellular and Biochemical Level (Non-Clinical)
The molecular and biochemical mechanisms of this compound have been primarily elucidated through studies on its biosynthesis. Research into its biological activities at a cellular level is an emerging field, with current understanding largely built on its biosynthetic pathway and the activities of structurally related compounds.
Elucidation of the Biosynthetic Pathway
The biosynthesis of this compound has been successfully uncovered through genetic and biochemical studies in the filamentous fungus Penicillium crustosum. dntb.gov.uamdpi.commdpi.com This pathway represents a key molecular mechanism, detailing the enzymatic steps required for the construction of the molecule from simple precursors. mdpi.com
Genome mining and subsequent gene activation in P. crustosum, as well as heterologous expression in Aspergillus nidulans, led to the identification of the "xil" gene cluster responsible for producing this compound. dntb.gov.uamdpi.com The biosynthesis is accomplished by just two key enzymes: a highly reducing polyketide synthase (HR-PKS) and a cytochrome P450 monooxygenase. dntb.gov.ua
The proposed biosynthetic pathway begins with the HR-PKS, named XilA. mdpi.com This enzyme catalyzes the formation of the core polyketide structure. mdpi.com Feeding studies using 13C-labeled acetate (B1210297) precursors have confirmed that the methyl group on the 2-pyrone ring originates from acetate. mdpi.com A unique feature of this synthesis is a proposed branching reaction during the polyketide chain elongation, where an acetyl unit is added. mdpi.com The process concludes with the release of the product, prethis compound, via the formation of the 2-pyrone ring. mdpi.com
The final step in the pathway is the hydroxylation of the intermediate, prethis compound. mdpi.com This reaction is catalyzed by a specific cytochrome P450 enzyme, XilC, which converts prethis compound into the final product, this compound. mdpi.com This was confirmed by heterologous expression of the xilC gene in A. nidulans and feeding the culture with prethis compound, which was almost completely converted to this compound. mdpi.com
Interestingly, when the precursor prethis compound was introduced to the host strain A. nidulans without the xilC gene, it was converted to a different compound, named xylariolide G. mdpi.com This suggests that an enzyme native to A. nidulans hydroxylates the methyl group of the 2-pyrone ring, demonstrating the specificity of the XilC enzyme from P. crustosum. mdpi.com
Table 1: Key Enzymes in the Biosynthesis of this compound
| Enzyme Name | Enzyme Type | Function | Source Organism | Ref. |
| XilA | Highly Reducing Polyketide Synthase (HR-PKS) | Catalyzes the formation of the polyketide backbone, including a chain branching reaction, to produce prethis compound. | Penicillium crustosum | mdpi.com |
| XilC | Cytochrome P450 | Catalyzes the specific hydroxylation of prethis compound at the side chain to form this compound. | Penicillium crustosum | mdpi.com |
Other Investigated Biological Activities
While the biosynthetic mechanism is well-defined, the molecular mechanisms behind the biological activities of this compound are still under investigation. Studies have identified several biological effects in non-clinical models, pointing toward potential cellular pathways and targets.
This compound and its analogs have demonstrated phytotoxic activities against the leaves of foxtail (Setaria faberi). frontiersin.org Although these compounds have been suggested for potential use as herbicides, the precise molecular mechanism underlying this phytotoxicity has yet to be elucidated. frontiersin.org
Furthermore, investigations into a class of related polyketides isolated from P. crustosum have shown inhibitory effects on inflammatory pathways. For instance, penilactone B, a structurally related compound, exhibited a 40% inhibitory rate on nuclear factor-κB (NF-κB) activity at a concentration of 10 μM in RAW264.7 cells. researchgate.net While this provides a potential avenue for investigation, direct inhibition of NF-κB by this compound has not been reported.
Studies evaluating a range of polyketides, including analogs of this compound, have also shown cytotoxic activities against various cancer cell lines, such as MCF-7 (human breast adenocarcinoma), B16 (murine melanoma), and HepG2 (human liver cancer). frontiersin.org However, the specific molecular targets and cell-death pathways engaged by this compound in these contexts remain to be fully characterized. frontiersin.org
Structure Activity Relationship Sar Investigations
Design and Synthesis of Xylariolide D Analogues for SAR Studies
The formal design and total synthesis of a broad library of this compound analogues for SAR studies are not extensively documented in publicly available research. However, the study of naturally occurring analogues and the elucidation of this compound's biosynthetic pathway provide a foundational framework for potential synthetic and semi-synthetic strategies.
The biosynthesis of this compound in fungi such as Penicillium crustosum has been shown to involve a highly reducing polyketide synthase (HR-PKS), known as XilA, and a cytochrome P450 enzyme, XilC. mdpi.commdpi.com The HR-PKS is responsible for assembling the core structure, 5-butyl-6-methyl-2H-pyran-2-one (pre-xylariolide D), through a unique chain-branching mechanism where the C6-methyl group originates from an acetate (B1210297) unit. mdpi.commdpi.com The final step is a hydroxylation of the side chain by XilC to yield this compound. mdpi.commdpi.com
This biosynthetic understanding allows for the chemoenzymatic synthesis of analogues. For instance, manipulation of the PKS machinery or the substrate fed to the fungal culture could potentially generate derivatives with altered side chains. Furthermore, heterologous expression of the xil gene cluster in a host organism like Aspergillus nidulans has been successfully demonstrated, opening avenues for producing the precursor, pre-xylariolide D, which can then be subjected to chemical modifications to create a variety of analogues. mdpi.comnih.gov
Naturally occurring analogues of this compound, such as Xylariolide F, have also been isolated. xiahepublishing.comnih.govresearchgate.netdovepress.com Xylariolide F possesses a hydroxyl group at a different position on the pentyl side chain compared to this compound. nih.gov The structural differences between these natural analogues offer initial SAR insights and serve as templates for the design of new synthetic derivatives. For example, synthetic efforts could focus on varying the length and functionalization of the alkyl side chain at the C5 position of the pyrone ring, as well as modifying the methyl group at the C6 position.
Comparative Biological Activity Profiling of Analogues
The comparative biological activity of this compound and its known natural analogues provides preliminary SAR data. These compounds have been evaluated for various biological effects, including cytotoxic and phytotoxic activities.
In another context, this compound, along with other compounds isolated from Xylaria sp. NCY2, was found to exhibit antibacterial activity against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, with MIC values greater than 10 μg/mL. nih.gov The non-hydroxylated precursor, pre-xylariolide D (5-butyl-6-methyl-2H-pyran-2-one), has also been identified, and its activity profile in comparison to the hydroxylated forms would be critical for understanding the role of the side-chain hydroxyl group in mediating biological effects. mdpi.commdpi.com
| Compound Name | Structure | Key Biological Activities Reported |
| This compound | 6-((S)-1-hydroxypentyl)-4-methoxy-2H-pyran-2-one | Antibacterial, Phytotoxic nih.govxiahepublishing.comnih.gov |
| Xylariolide F | Analogue with varied hydroxylation on the pentyl chain | Phytotoxic xiahepublishing.comnih.gov |
| Pre-xylariolide D | 5-butyl-6-methyl-2H-pyran-2-one | Biosynthetic precursor mdpi.commdpi.com |
| Xylariolide E | Natural analogue | Mentioned in literature dovepress.com |
From this limited data, it can be inferred that the presence and position of the hydroxyl group on the pentyl side chain are likely determinants of the potency and selectivity of the biological activity. The pyrone core and the methoxy (B1213986) group are also expected to play a significant role.
Computational Approaches in SAR Analysis
While specific computational studies such as Quantitative Structure-Activity Relationship (QSAR) or detailed molecular docking analyses for this compound and its analogues are not prominently featured in current literature, these methods represent powerful tools for future SAR investigations. nih.gov
QSAR studies could be employed once a sufficient number of analogues with corresponding biological activity data are available. qsartoolbox.org A QSAR model for this compound derivatives would mathematically correlate their structural properties (descriptors) with their observed biological activities. qsartoolbox.org These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A robust QSAR model would enable the prediction of the activity of virtual or yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. qsartoolbox.org
Molecular docking simulations could provide insights into the potential molecular targets of this compound and its binding interactions at the atomic level. xiahepublishing.com By docking this compound and its analogues into the active sites of various enzymes or receptors, researchers could predict their binding affinities and modes of interaction. This would help in identifying the key functional groups responsible for binding and in explaining the observed differences in the biological activities of the analogues. For example, docking studies could elucidate why a change in the hydroxyl group's position on the side chain (as in Xylariolide F) alters the biological effect. Such computational approaches are invaluable for generating hypotheses and guiding the rational design of more potent and selective analogues. nih.gov
Synthetic Chemistry Approaches for Research Probes
Strategies for Chemical Synthesis of Xylariolide D-Related Polyketide Scaffolds
The core structure of this compound is a 6-methyl-2-pyrone derivative with a hydroxylated alkyl side chain. mdpi.com Its biosynthesis originates from the polyketide pathway, involving a highly reducing polyketide synthase (HR-PKS). mdpi.comnih.gov This pathway suggests a modular assembly from acetate (B1210297) units. mdpi.comresearchgate.net While a dedicated total synthesis of this compound has not been extensively reported, strategies for constructing similar polyketide scaffolds can be adapted from established synthetic methodologies.
The synthesis of complex polyketide natural products often involves convergent strategies, where key fragments of the molecule are synthesized separately before being joined. For a scaffold like this compound, a likely approach would involve the stereoselective synthesis of the hydroxylated side chain and the separate construction of the 5-alkyl-6-methyl-2-pyrone ring system, followed by their coupling.
Key synthetic challenges include controlling the stereochemistry of the hydroxyl group on the side chain and the efficient formation of the substituted 2-pyrone ring. Methodologies employed in the synthesis of other polyketide-derived lactones, such as the cytospolides, offer valuable insights. acs.org These can include:
Asymmetric Aldol Reactions: To establish the stereocenters in the side chain, Evans anti-aldol reactions can be employed to achieve high diastereoselectivity. acs.orgresearchgate.net
Sharpless Asymmetric Epoxidation: This method is crucial for introducing chiral epoxides, which can then be opened to form the required alcohol functionalities. acs.org
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of heterocyclic rings and could be applied to construct the 2-pyrone core.
Lactonization Reactions: The final step to form the 2-pyrone ring could be achieved through various lactonization protocols, potentially following a cycloetherification cascade. acs.org
The biosynthesis of this compound proceeds via the precursor prethis compound (5-butyl-6-methyl-2H-pyran-2-one), which is then hydroxylated by a cytochrome P450 enzyme. mdpi.comnih.gov A synthetic approach could mimic this by first synthesizing prethis compound and then employing a late-stage selective hydroxylation.
| Synthetic Strategy | Description | Relevance to this compound Scaffold |
| Convergent Synthesis | Key fragments (e.g., side chain, pyrone core) are synthesized independently and then coupled. | Efficiently builds complexity and allows for modular analogue synthesis. |
| Asymmetric Catalysis | Use of chiral catalysts or auxiliaries to control stereochemistry. | Essential for creating the specific (S)-configuration of the hydroxyl group found in natural this compound. mdpi.com |
| Late-Stage Functionalization | Introduction of key functional groups, like the hydroxyl group, near the end of the synthesis. | Mimics the biosynthetic conversion of prethis compound to this compound, potentially simplifying the synthesis of the main carbon skeleton. mdpi.com |
Derivatization and Modification for Research Probes and Labeling Studies
To investigate the biological activity of this compound, it is essential to develop research probes. This involves the chemical modification of the parent molecule to incorporate reporter tags (e.g., fluorophores, biotin) or reactive groups for target pull-down experiments, without significantly compromising its biological activity.
The structure of this compound offers several handles for derivatization. The most prominent is the secondary hydroxyl group on the alkyl side chain. This functional group can be targeted for esterification or etherification to attach linkers connected to various probes. The biosynthesis itself highlights this position's accessibility, as it is the site of a P450-catalyzed hydroxylation of its precursor, prethis compound. mdpi.comnih.gov
Labeling Studies: Isotopic labeling is a fundamental technique for tracing the metabolic fate of a compound and elucidating biosynthetic pathways. researchgate.net Studies on this compound biosynthesis have successfully utilized ¹³C-labeled precursors. mdpi.com
¹³C-Labeling: Feeding experiments with sodium [1-¹³C] acetate have confirmed that the carbon backbone of this compound, including the methyl group on the pyrone ring, is derived from acetate units. mdpi.comresearchgate.net This approach is crucial for understanding how the polyketide chain is assembled and branched by the PKS enzyme. mdpi.com
These labeling studies provide a blueprint for creating isotopically labeled this compound probes (e.g., using ¹³C or ¹⁴C) through total synthesis or biosynthetic production with labeled feeds. Such probes are invaluable for quantitative mass spectrometry-based proteomics and metabolomics.
Functional Probes: Creating functionalized probes for pull-down assays or fluorescence microscopy requires attaching a reporter or affinity tag.
| Probe Type | Modification Site | Reporter/Tag | Application |
| Biotinylated Probe | Side-chain hydroxyl group | Biotin | Affinity purification of protein targets (pull-down assays). |
| Fluorescent Probe | Side-chain hydroxyl group | Fluorophore (e.g., Bodipy, Fluorescein) | Visualization of subcellular localization via fluorescence microscopy. |
| Photo-affinity Probe | Alkyl side chain or pyrone ring | Photoreactive group (e.g., Diazirine, Benzophenone) | Covalent cross-linking to binding partners upon UV irradiation for target identification. |
The synthesis of these probes would involve protecting the pyrone ring system while performing chemical modifications on the side-chain hydroxyl group. A flexible synthetic route to the this compound scaffold would be highly advantageous, as it would allow for the late-stage introduction of linkers and tags, facilitating the creation of a diverse library of chemical probes to explore its biology.
Analytical Methodologies for Research Applications
Chromatographic Separation Techniques (e.g., HPLC-DAD-MS, LC-MS)
Chromatographic techniques are fundamental for the separation of Xylariolide D from other metabolites present in biological extracts. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is the most prevalent method.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool frequently used for the detection and analysis of this compound in fungal extracts. nih.govacs.org In typical research applications, fungal cultures are extracted, and the resulting extract is analyzed by LC-MS to confirm the presence of the compound, often identified by its protonated molecule [M+H]⁺. nih.gov
For the isolation and purification of this compound, semi-preparative HPLC is employed. A study detailing the purification of this compound from the endophytic fungus Neocamarosporium betae utilized a reversed-phase (RP) HPLC method. The specific conditions for this separation are outlined in the table below.
| Parameter | Value |
| Column | H&E-SP ODS-A (5 µm, 250 x 10 mm) |
| Mobile Phase | Gradient of Methanol (B129727) (MeOH) and Water (H₂O) |
| Gradient Program | 60% MeOH for 5 minutes, then a linear gradient to 89% MeOH over 22 minutes |
| Retention Time (t_R) | 13.5 minutes |
| The data in this table is sourced from a study on metabolites from Neocamarosporium betae. frontiersin.org |
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is another valuable technique. The DAD allows for the monitoring of absorbance over a wide range of wavelengths, which can aid in the identification and quantification of compounds. While specific HPLC-DAD methods for the routine quantification of this compound are not extensively detailed in the available literature, methods developed for other polyketides and fungal metabolites can be adapted. mdpi.commdpi.comchemisgroup.us For instance, a method for analyzing phenolic compounds in plant extracts used a C18 column with a gradient of acetonitrile (B52724) and acidified water, with detection at various wavelengths. mdpi.com The selection of an appropriate wavelength for this compound quantification would be based on its UV-Vis absorption spectrum.
Spectrometric Quantification Methods (e.g., Mass Spectrometry-based approaches)
Mass spectrometry (MS) is a highly sensitive and specific technique for the quantification of organic molecules like this compound. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for quantitative analysis.
For quantitative studies, LC coupled with tandem mass spectrometry (LC-MS/MS) is often the method of choice due to its high selectivity and sensitivity. tandfonline.com This technique typically operates in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. In this approach, a specific precursor ion of the target analyte is selected and fragmented, and one or more characteristic product ions are monitored. This specificity allows for accurate quantification even in complex biological matrices.
While a fully validated LC-MS/MS method for the absolute quantification of this compound is not prominently published, general methods for the quantification of fungal polyketides can be applied. tandfonline.comcreative-proteomics.comnih.gov The development of such a method would involve the optimization of MS parameters, including the selection of precursor and product ions, collision energy, and cone voltage, to achieve maximum sensitivity and specificity for this compound. The table below outlines general parameters that can be adapted for the LC-MS/MS analysis of polyketides.
| Parameter | Description |
| Ionization Mode | Electrospray Ionization (ESI), typically in positive mode (ESI+) for this compound ([M+H]⁺) |
| Detection Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) |
| Precursor Ion | The m/z of the protonated this compound molecule |
| Product Ion(s) | Characteristic fragment ions generated from the precursor ion |
| Quantification | Based on the peak area of the specific transition, often using a stable isotope-labeled internal standard for improved accuracy |
| This table describes general parameters for LC-MS/MS quantification of polyketides. tandfonline.comcreative-proteomics.com |
Quantification is typically achieved by constructing a calibration curve using a pure standard of this compound over a range of concentrations. The use of an internal standard is recommended to correct for variations in sample preparation and instrument response.
Sample Preparation and Extraction Protocols for Research Studies
The initial step in the analysis of this compound from its natural sources, primarily fungal cultures, is the extraction of the compound. The choice of extraction protocol is critical to ensure efficient recovery of the analyte.
For research purposes involving the analysis of this compound from fungal cultures such as Penicillium crustosum or Xylaria sp., a common protocol involves the following steps:
Cultivation: The fungus is grown in a suitable liquid medium, such as Glucose Minimal Medium (GMM) or Czapek-Dox (CD) medium, under controlled conditions (e.g., 25 °C, static, in the dark) for a specific duration, often around 14 days, to allow for the production of secondary metabolites. nih.gov
Extraction: The liquid culture broth is subjected to a liquid-liquid extraction procedure. Ethyl acetate (B1210297) (EtOAc) is a commonly used solvent for this purpose. The culture broth is typically extracted twice with an equal volume of ethyl acetate to ensure a comprehensive extraction of the metabolites. nih.govmdpi.com
Solvent Evaporation: The ethyl acetate fractions containing the extracted compounds are combined, and the solvent is removed under reduced pressure, for example, using a rotary evaporator. This step concentrates the extract.
Reconstitution: The dried residue is then redissolved in a small volume of a suitable solvent, most commonly methanol (MeOH), to prepare it for chromatographic analysis. nih.gov
The following table summarizes a typical extraction protocol for this compound from fungal cultures for LC-MS analysis.
| Step | Procedure |
| 1. Fungal Culture | Cultivate the fungus in a liquid medium (e.g., GMM). |
| 2. Extraction | Extract the liquid culture twice with an equal volume of ethyl acetate. |
| 3. Concentration | Evaporate the combined ethyl acetate extracts to dryness. |
| 4. Reconstitution | Dissolve the residue in methanol for analysis. |
| This table outlines a general protocol for the extraction of this compound from fungal cultures. nih.govmdpi.com |
For the isolation of larger quantities of this compound for structural elucidation or bioactivity studies, large-scale cultivation (e.g., in 3-liter volumes) is performed, followed by the same extraction procedure. The crude extract is then subjected to further purification steps, which may include silica (B1680970) gel chromatography followed by semi-preparative HPLC. nih.govmdpi.com
Future Perspectives and Research Gaps
Exploration of Cryptic Biosynthetic Pathways
Fungi harbor a vast number of biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions, often referred to as "cryptic" or "silent" BGCs. mdpi.com The discovery of the xil cluster, responsible for Xylariolide D production in Penicillium crustosum, was achieved through genome mining and genetic manipulation, highlighting the potential for uncovering novel pathways. nih.govresearchgate.net Future research will likely focus on employing advanced techniques to awaken other silent BGCs in Xylaria species and other fungi, which could lead to the discovery of new this compound analogs or entirely new bioactive compounds. mdpi.commdpi.com Strategies such as the "one strain, many compounds" (OSMAC) approach, which involves varying cultivation parameters, and co-cultivation methods can alter gene expression and unveil these hidden metabolic pathways. mdpi.com
Comprehensive Biochemical Characterization of Biosynthetic Enzymes (e.g., XilA, XilC)
The biosynthesis of this compound is remarkably efficient, requiring only two key enzymes: a highly reducing polyketide synthase (HR-PKS) named XilA and a cytochrome P450 monooxygenase, XilC. nih.gov XilA is responsible for assembling the polyketide backbone, a process that involves an unusual chain branching reaction. nih.gov XilC then catalyzes the hydroxylation of the precursor, prethis compound, to yield the final product. nih.gov
While their primary functions are established, a comprehensive biochemical characterization of these enzymes is still needed. This includes determining their kinetic parameters (Km and Vmax), substrate specificity, and optimal reaction conditions (pH and temperature). jmb.or.krbiorxiv.orgmdpi.com Such studies will provide deeper insights into the catalytic mechanisms, particularly the unique branching reaction catalyzed by XilA. nih.gov Further investigation into the substrate specificity of XilC could also reveal its potential to modify other related molecules. nih.gov
| Enzyme | Function in this compound Biosynthesis | Organism |
| XilA | Catalyzes the formation of the polyketide scaffold of prethis compound through a branching reaction. | Penicillium crustosum |
| XilC | Catalyzes the hydroxylation of prethis compound to form this compound. | Penicillium crustosum |
Advanced Structural Biology of Associated Biosynthetic Proteins
Understanding the three-dimensional structures of XilA and XilC is crucial for deciphering their precise mechanisms of action. cas.czstjude.org Techniques such as X-ray crystallography and cryo-electron microscopy can provide atomic-level details of the enzyme architectures. stjude.org For instance, a detailed structure of XilA would illuminate how the various domains (ketosynthase, acyltransferase, dehydratase, methyltransferase, enoylreductase, ketoreductase, and acyl carrier protein) cooperate to synthesize the branched polyketide chain. nih.gov Similarly, a structure of XilC, ideally in complex with its substrate, would reveal the basis of its regioselective hydroxylation. This structural information is invaluable for future protein engineering efforts aimed at creating novel compounds. warwick.ac.uk
Development of Robust Production Strategies through Metabolic Engineering
To produce this compound in sufficient quantities for further research and potential applications, robust production strategies are necessary. researchgate.net Metabolic engineering of the native producer, P. crustosum, or a heterologous host like Aspergillus nidulans, offers a promising avenue. nih.govacs.org Overexpression of the key biosynthetic genes, xilA and xilC, has already been shown to increase the yield of this compound. nih.govmdpi.com
Further optimization could involve:
Enhancing Precursor Supply: Engineering the host's primary metabolism to increase the intracellular pools of acetyl-CoA and malonyl-CoA, the building blocks for polyketide synthesis.
Eliminating Competing Pathways: Deleting genes involved in the biosynthesis of other secondary metabolites that might compete for the same precursors. researchgate.net
Transcriptional Regulation: Identifying and engineering transcription factors that control the expression of the xil cluster to achieve higher and more consistent production levels. nih.gov
These strategies have been successfully applied to improve the production of other microbial products and hold significant promise for this compound. researchgate.netnih.gov
Discovery of Novel Biological Targets in Non-Clinical Models
Preliminary studies have hinted at the potential biological activities of this compound. For instance, it has been identified as one of the active ingredients in Wuling capsules, which are used in traditional medicine. xiahepublishing.com Network pharmacology studies have suggested that the compounds in these capsules may target pathways related to inflammation and oxidative stress. xiahepublishing.com However, the specific biological targets of this compound remain largely unknown.
Future research should employ non-clinical models, such as cell-based assays and animal models of disease, to systematically screen for the biological activities of this compound. This could include assessing its effects on cancer cell proliferation, microbial growth, inflammatory responses, and neurological processes. dovepress.com Identifying the molecular targets of this compound is a critical step towards understanding its mechanism of action and evaluating its therapeutic potential. researchgate.net
Design and Synthesis of Advanced Probes and Tool Compounds for Mechanistic Studies
To facilitate the study of this compound's biological activity and identify its cellular targets, the development of chemical probes and tool compounds is essential. These are modified versions of this compound that incorporate reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling of target proteins. The synthesis of such probes would enable a range of experiments, including:
Target Identification: Using affinity-based pulldown assays to isolate and identify the proteins that bind to this compound.
Cellular Localization: Visualizing the subcellular distribution of this compound using fluorescence microscopy.
Mechanistic Studies: Investigating how this compound interacts with its target and modulates its function.
The development of these advanced tools will be instrumental in unraveling the intricate details of this compound's biological role.
Q & A
Q. What spectroscopic techniques are critical for identifying Xylariolide D’s molecular structure, and how should data be interpreted?
this compound’s structural elucidation relies on nuclear magnetic resonance (NMR) and mass spectrometry (MS). For NMR, isotopic labeling (e.g., [1,2-¹³C]acetate) clarifies carbon connectivity by enhancing specific signals in spectra. For instance, C-2 and C-3 peak enhancements in [2-¹³C]acetate-labeled samples confirm their roles in polyketide chain branching . MS data, combined with literature comparisons, help verify molecular weight and fragmentation patterns . Researchers should cross-validate spectral data with synthetic standards or published spectra to minimize misassignment.
Q. How can researchers confirm the biosynthetic origin of this compound in fungal strains?
Isotopic tracer experiments using labeled precursors (e.g., ¹³C-acetate) are essential. By analyzing NMR spectra of labeled versus unlabeled samples, researchers track precursor incorporation into specific carbon positions. For example, in Penicillium crustosum, [1,2-¹³C]acetate labeling revealed C-1 and C-2 enrichment, supporting a highly reducing polyketide synthase (HR-PKS) pathway for this compound . Parallel genomic analysis (e.g., identifying HR-PKS gene clusters) strengthens biosynthetic hypotheses.
Advanced Research Questions
Q. How should experimental designs address contradictions in this compound’s reported bioactivity data?
Contradictions often arise from variability in fungal strains, extraction protocols, or assay conditions. To mitigate this:
- Standardize fungal cultivation (e.g., media, temperature) to ensure metabolite consistency .
- Validate bioactivity using orthogonal assays (e.g., cytotoxicity and antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity).
- Use statistical tools (e.g., ANOVA) to assess significance of observed effects and rule out false positives .
Q. What methodological strategies resolve ambiguities in this compound’s stereochemistry?
Advanced NMR techniques (e.g., NOESY, J-based coupling analysis) and X-ray crystallography are critical. For example, NOESY correlations can confirm spatial proximity of protons in cyclic lactones, while X-ray data provide unambiguous stereochemical assignments . If crystallization fails, computational modeling (e.g., density functional theory) paired with experimental optical rotation data can infer configurations .
Q. How can isotopic labeling studies optimize the yield of this compound in fermentation systems?
Feeding experiments with ¹³C- or ²H-labeled precursors can map metabolic flux and identify rate-limiting steps. For instance, excess [1,2-¹³C]acetate may upregulate HR-PKS activity in P. crustosum, increasing this compound production . Quantify yield improvements via LC-MS or HPLC-UV, ensuring calibration curves account for isotopic dilution effects .
Data Analysis & Validation
Q. How should researchers handle discrepancies between predicted and observed NMR shifts for this compound derivatives?
- Re-examine computational predictions (e.g., ChemDraw or ACD/Labs simulations) for errors in substituent effects or solvent models.
- Verify sample purity (e.g., via HPLC) to rule out contaminants skewing shifts .
- Compare data with structurally analogous compounds in databases (e.g., SciFinder, Reaxys) to identify systematic deviations .
Q. What statistical approaches are suitable for validating this compound’s structure-activity relationships (SAR)?
Multivariate analysis (e.g., PCA or PLS regression) can correlate structural features (e.g., lactone ring substitutions) with bioactivity. For example, PCA might reveal that C-6 hydroxylation correlates with antifungal activity. Use cross-validation (e.g., leave-one-out) to assess model robustness .
Ethical & Reporting Standards
Q. How should researchers document synthetic or biosynthetic protocols for reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Describe fermentation conditions (pH, temperature, agitation) and extraction solvents in detail.
- Provide NMR acquisition parameters (e.g., MHz, solvent, reference peaks).
- Deposit raw spectral data in public repositories (e.g., Zenodo) with persistent identifiers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
